molecular formula C11H13NO B1319918 Phenyl(pyrrolidin-3-yl)methanone CAS No. 26803-27-0

Phenyl(pyrrolidin-3-yl)methanone

Cat. No.: B1319918
CAS No.: 26803-27-0
M. Wt: 175.23 g/mol
InChI Key: YLBMMUDQGTXXKP-UHFFFAOYSA-N
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Description

Phenyl(pyrrolidin-3-yl)methanone (CAS 26803-27-0) is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It belongs to the class of pyrrolidine derivatives, which are prominent scaffolds in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules . This compound serves as a versatile chemical building block (or synthetic intermediate) for the development of more complex pharmaceutical candidates . Its structure, featuring both a pyrrolidine ring and a benzophenone moiety, makes it a valuable precursor in organic synthesis, particularly for creating molecules that may interact with biological systems. As a key intermediate, it can be used in the stereoselective synthesis of various pharmacologically relevant compounds . Handling of this reagent requires appropriate safety precautions. It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the safety dataseet for full handling instructions. The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(pyrrolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMMUDQGTXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597558
Record name Phenyl(pyrrolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26803-27-0
Record name Phenyl(pyrrolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenyl Pyrrolidin 3 Yl Methanone and Its Derivatives

Established Synthetic Routes to Phenyl(pyrrolidin-3-yl)methanone

The preparation of this compound can be achieved through several established synthetic pathways. One common approach involves the use of commercially available starting materials and well-known chemical transformations. For instance, the synthesis can commence from pyrrolidine (B122466) precursors, which are then subjected to acylation reactions with benzoyl chloride or a related benzoic acid derivative. The choice of reagents and reaction conditions is critical to ensure high yields and purity of the final product. The hydrochloride salt of this compound is a common form in which this compound is isolated and stored. nih.gov

Another established method may involve the reduction of a suitable precursor, such as a pyrrolidinone, to the corresponding pyrrolidine, followed by the introduction of the phenylmethanone group. The specific route chosen often depends on the availability of starting materials, desired scale of the reaction, and the need for specific stereochemistry in the final product.

Development of Advanced Synthetic Protocols

The demand for more efficient, selective, and environmentally friendly synthetic methods has driven the development of advanced protocols for the synthesis of this compound and its derivatives. These modern approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions, low atom economy, and the generation of significant chemical waste.

One-Pot and Multi-Component Approaches for Pyrrolidinyl Methanone (B1245722) Synthesis

One-pot and multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. organic-chemistry.orgnih.gov These reactions are highly efficient as they minimize the need for intermediate purification steps, saving time, and resources. nih.gov

Several MCRs have been developed for the synthesis of pyrrolidine and pyrrole (B145914) derivatives, which can be precursors to or analogs of this compound. rsc.org For example, a one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones has been achieved through a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. chemistryviews.org Another example is the Bohlmann-Rahtz reaction, which has been modified for the one-pot, three-component synthesis of polysubstituted pyridines, demonstrating the versatility of MCRs in heterocyclic synthesis. core.ac.uk The development of such reactions for the direct synthesis of this compound and its derivatives is an active area of research.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial aspects of modern organic synthesis, particularly when dealing with multifunctional molecules. The ability to selectively target a specific functional group or position on a molecule is essential for the efficient construction of complex structures.

In the context of this compound synthesis, chemo- and regioselective strategies are employed to control the outcome of reactions and avoid the formation of unwanted byproducts. For instance, the selective N-alkylation or N-acylation of a pyrrolidine precursor can be achieved by careful choice of protecting groups and reaction conditions. Similarly, regioselective functionalization of the pyrrolidine ring can be directed by existing substituents or by using specific catalysts. A study on the reaction of non-catalytic [3 + 2]-annulation highlighted the importance of reaction conditions on the chemo- and regioselectivity of the process in forming pyrrolo-fused heterocycles. mdpi.com

Metal-Catalyzed and Metal-Free Synthetic Methodologies Utilizing Pyrrolidinyl Methanone Precursors

Both metal-catalyzed and metal-free synthetic methods play a significant role in the synthesis of pyrrolidine derivatives. Metal catalysts, particularly those based on transition metals, are widely used for their ability to facilitate a broad range of chemical transformations with high efficiency and selectivity.

Conversely, the development of metal-free synthetic methods is driven by the desire to reduce the environmental impact of chemical synthesis and to avoid potential contamination of the final products with residual metals. nih.govrsc.org These methods often utilize organocatalysts or are promoted by non-metallic reagents. For example, a metal-free, one-pot synthesis of substituted pyrroles has been developed using an aza-Wittig reaction. nih.gov Another example is the catalyst-free chemoselective synthesis of pyrrolidine derivatives, which highlights the potential of metal-free approaches in heterocyclic chemistry. researchgate.net

Intramolecular Cyclization Reactions in Pyrrolidinyl Methanone Formation

Intramolecular cyclization reactions are a powerful strategy for the construction of cyclic compounds, including the pyrrolidine ring system. These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule.

The formation of the pyrrolidine ring in precursors to this compound can be achieved through various intramolecular cyclization strategies. For example, an N-substituted aminoketone or aminoester can undergo intramolecular cyclization to form a pyrrolidinone, which can then be further functionalized. A notable example is the aza-Piancatelli rearrangement followed by a Conia-ene type reaction, which has been developed as a one-pot protocol to synthesize cis-fused cyclopentenone-pyrrolidine scaffolds. rsc.org The efficiency of these cyclization reactions is often influenced by the length of the chain connecting the reacting functional groups and the presence of catalysts. umn.edu

Diverted Synthesis Strategies for Pyrrolidinyl Methanone Derivatives

Diverted synthesis, also known as diversity-oriented synthesis, is a strategy that aims to generate a library of structurally diverse compounds from a common starting material or intermediate. This approach is particularly valuable in drug discovery, where the exploration of a broad chemical space is essential for identifying new lead compounds.

In the context of this compound, diverted synthesis strategies can be employed to create a range of derivatives with different substituents on the phenyl ring, the pyrrolidine ring, or the nitrogen atom. For example, a common intermediate could be subjected to a variety of different reaction conditions or reacted with a diverse set of building blocks to generate a library of analogs. This approach allows for the systematic exploration of the structure-activity relationship of this compound derivatives. The synthesis of novel 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives from a hit compound discovered through phenotypic screening is an example of how a core structure can be diversified to improve its properties. nih.gov

Stereoselective Synthesis and Chiral Pool Applications for this compound Analogues

The control of stereochemistry is paramount in the synthesis of pharmaceutical intermediates, as different stereoisomers can exhibit vastly different biological activities. For analogues of this compound, achieving high stereoselectivity is a key challenge.

One prominent strategy involves the catalytic asymmetric hydrogenation of a β-keto-γ-lactam precursor. This method has been successfully applied in the synthesis of a key intermediate for the fluoroquinolone antibiotic PF-00951966. researchgate.net In this multi-step synthesis, a crucial transformation is the asymmetric hydrogenation of a racemic disubstituted β-keto-γ-lactam. researchgate.net The use of a chiral DM-SEGPHOS-Ru(II) complex as the catalyst allows for the production of the corresponding β-hydroxy-γ-lactam with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov Subsequent chemical transformations can then yield the desired chiral pyrrolidine derivative.

Another approach reported by Lall and co-workers also utilized a modified Noyori asymmetric hydrogenation of a racemic β-keto-γ-lactam to produce a nitrile-containing pyrrolidine analogue. researchgate.net These methods highlight the power of asymmetric catalysis in establishing the desired stereocenters in the pyrrolidine ring, which can be adapted for the synthesis of various this compound analogues.

Key Transformations in Stereoselective Synthesis:

TransformationCatalyst/ReagentProductStereoselectivityYieldReference
Catalytic Asymmetric HydrogenationChiral DM-SEGPHOS-Ru(II) complexβ-hydroxy amidede 98%, ee >99% (after recrystallization)73% researchgate.netnih.gov
SN2 SubstitutionMethylamineDiamine with inverted configurationHigh80% researchgate.netnih.gov

de = diastereomeric excess, ee = enantiomeric excess

Process Optimization and Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives requires careful process optimization to ensure efficiency, safety, and cost-effectiveness.

Optimization of a One-Pot Pyrrolidine Synthesis:

EntryOxidantReductantProcedureYieldReference
1UHPB2pin2One-pot, two-stepQuantitative researchgate.net
4UHPB2pin2Single-step (all reagents added at once)No desired product researchgate.net
5Aqueous H2O2B2pin2One-pot, two-stepMinimal effect on yield researchgate.net

UHP = Urea-Hydrogen Peroxide, B2pin2 = Bis(pinacolato)diboron

Furthermore, practical considerations during workup and purification are critical for scalability. For instance, in the synthesis of a related compound, 4-phenylpyrrolidin-2-one, it was found that avoiding aqueous extraction was necessary to prevent significant yield loss due to the water solubility of the lactam product. orgsyn.org Instead, removal of the high-boiling solvent (DMF) via rotary evaporation followed by chromatographic purification proved to be a more effective strategy for isolating the product in high purity. orgsyn.org These types of process modifications are essential for developing robust and scalable manufacturing processes for this compound and its derivatives.

Elucidation of Reaction Mechanisms Involving Phenyl Pyrrolidin 3 Yl Methanone

Mechanistic Studies of Phenyl(pyrrolidin-3-yl)methanone Formation Reactions

The formation of this compound and its derivatives often involves stereoselective methods, which can be broadly categorized based on the origin of the pyrrolidine (B122466) ring. nih.gov One common approach utilizes existing chiral pyrrolidine precursors, such as proline or 4-hydroxyproline, which are then functionalized. nih.gov Alternatively, the pyrrolidine skeleton can be constructed from acyclic starting materials through cyclization reactions. nih.gov

A notable synthetic route is the van Leusen reaction, which employs TosMIC (tosylmethyl isocyanide) and its derivatives as versatile building blocks for creating five-membered heterocyclic rings like pyrroles. researchgate.net Another powerful technique is the Petasis Borono-Mannich (PBM) reaction, a multicomponent process that couples a carbonyl compound, an amine, and a boronic acid to form substituted amines. researchgate.net This reaction can proceed with or without a catalyst and is highly effective for generating diverse chiral derivatives, including α-amino acids. researchgate.net

The synthesis of related structures, such as pyrrolo[2,1-a]isoquinolines, has also been achieved through one-pot syntheses, yielding compounds like Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone. researchgate.net

Role of this compound as an Intermediate in Cascade and Domino Reactions

This compound and its analogs can serve as crucial intermediates in cascade and domino reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation. For instance, a three-component domino reaction involving γ-butyrolactam (2-pyrrolidinone), an aromatic aldehyde, and a substituted thiophenol, catalyzed by elemental iodine, leads to the formation of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives. nih.gov This particular protocol is lauded for its efficiency, offering excellent yields, short reaction times, and a straightforward work-up procedure. nih.gov

Furthermore, cascade C–H activation/[3+2] annulation reactions have been developed for the synthesis of 3-carbonylpyrroles from enaminones and vinylene carbonate, utilizing a [Cp*RhCl2]2 catalyst and an oxidant. researchgate.net

Understanding Tautomeric Equilibria in Pyrrolidinyl Methanone (B1245722) Systems

Tautomerism, the interconversion of structural isomers, is a critical concept in understanding the behavior of pyrrolidinyl methanone systems. nih.gov Molecules exhibiting tautomerism exist as a mixture of interconverting species, with the ratio determined by the tautomeric constant (KT), which is influenced by factors like solvent polarity and hydrogen bonding. nih.gov

In the case of β-diketones, an intramolecular proton transfer results in different tautomeric forms. mdpi.com An asymmetric β-diketone can exist as a diketo tautomer and two distinct keto-enol forms. mdpi.com Quantum mechanical calculations on a related asymmetric β-diketone, b4pm, revealed that the tautomer with the hydrogen atom adjacent to the pyridyl fragment is slightly more stable than the one with a benzoyl hydroxyl group. mdpi.com

The study of keto-enol tautomerism in larger aromatic systems, such as hydroquinones fused to multiple aromatic rings, has shown that the diketone tautomer can be the more stable form, a counterintuitive result that involves a loss of aromaticity. nih.govrsc.org This has been corroborated by DFT calculations, which indicate that for compounds with two or more fused aromatic rings, the equilibrium shifts towards the diketone derivative. nih.gov

The following table summarizes the calculated energy differences between diol and diketo tautomers for various aromatic hydroquinones.

CompoundΔG (kcal/mol)
1,4-dihydroxybenzene10.3
1,4-dihydroxynaphthalene2.5
1,4-dihydroxyanthracene-4.4
1,4-dihydroxytetracene-6.8
1,4-dihydroxypentacene-8.4
3 (a bohrium.comhelicene derivative)-7.0
1,3-dihydroxybenzene15.1
2,7-dihydroxynaphthalene11.2
2,7-dihydroxyanthracene7.5
1,8-dihydroxynaphthalene14.5
1,8-dihydroxyanthracene11.2
1,2-dihydroxybenzene20.3
1,2-dihydroxynaphthalene17.5
9,10-dihydroxyanthracene2.7
9,10-dihydrophenanthrene15.6

Data sourced from DFT calculations (ωB97XD/6-31+G) with solvent corrections. nih.gov

Investigation of Specific Coupling Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition, Suzuki–Miyaura Coupling) in Pyrrolidinyl Methanone Derivatization

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful tool for synthesizing five-membered heterocyclic rings. bohrium.comorganic-chemistry.orgwikipedia.orgfu-berlin.de This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne, in a concerted [3+2] cycloaddition. bohrium.comfu-berlin.demdpi.com The reaction is stereoconservative and has been widely applied in heterocyclic chemistry. organic-chemistry.orgfu-berlin.de The concept was first introduced by Rolf Huisgen in the early 1960s and has since become a cornerstone of organic synthesis. bohrium.comfu-berlin.de

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is another essential carbon-carbon bond-forming reaction, widely used due to its mild reaction conditions and broad substrate scope. nih.govlibretexts.org It typically involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

An efficient method for the arylation of SEM-protected pyrroles via the Suzuki–Miyaura coupling has been developed, allowing for the synthesis of aryl-substituted pyrroles in moderate to excellent yields under mild conditions. researchgate.net This protocol is advantageous due to the use of commercially available starting materials and the stability of the amine-protecting group. researchgate.net

However, challenges can arise when using unprotected nitrogen-rich heterocycles in Suzuki-Miyaura couplings, as the free N-H groups can inhibit the palladium catalyst. nih.gov Despite this, successful protocols have been developed for the coupling of unprotected indazoles, benzimidazoles, pyrazoles, and indoles. nih.gov Studies have shown that the choice of palladium source and ligands, such as SPhos and XPhos, is crucial for achieving high yields. nih.gov

A study on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) revealed a regio- and atropselective process, providing access to atropisomeric compounds. beilstein-journals.orgnih.gov The order of substitution was investigated by systematically reducing the amount of boronic acid. beilstein-journals.orgnih.gov

Analysis of Reaction Conditions and Their Influence on Selectivity and Yield

The success of synthesizing and derivatizing this compound hinges on the careful control of reaction conditions, which significantly impact selectivity and yield.

In the synthesis of pyrrolidine-containing drugs, the choice of reducing agent for converting proline to prolinol, a key precursor, can vary. nih.gov For example, LiAlH4 and LiBH4 are commonly used. nih.gov The subsequent condensation with a carboxylic acid to form the final product often requires specific coupling agents and conditions. nih.gov

For the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, increasing the reaction temperature and the equivalents of boronic acid can improve yields, although modestly in some cases. nih.gov The selection of the palladium precatalyst and ligands is paramount for achieving high yields. nih.gov The table below illustrates the effect of different catalysts and ligands on the yield of a Suzuki-Miyaura coupling of unprotected 3-chloroindazole.

EntryPd source (mol %)Ligand (mol %)Yield (%)
1Pd(OAc)2 (2)none<5
2Pd(OAc)2 (2)PPh3 (4)10
3Pd(OAc)2 (2)PCy3 (4)15
4Pd(OAc)2 (2)SPhos (4)65
5Pd(OAc)2 (2)XPhos (4)70
6Pd2(dba)3 (1)XPhos (4)72
7P1 (2)none75
8P2 (2)none78

Reaction conditions: 3-chloroindazole (1.0 mmol), phenylboronic acid (2.0 mmol), K3PO4 (2.0 mmol), dioxane (4 mL), H2O (1 mL), 100 °C, 12 h. Isolated yields. nih.gov

The optimization of reaction parameters is a common theme in the development of potent and selective inhibitors. nih.gov For instance, in the discovery of Akt inhibitors, a biochemical and biophysical screening strategy was employed to identify and optimize small molecule inhibitors. nih.gov This led to compounds that showed efficacy in in vivo pharmacodynamic and pharmacokinetic studies. nih.gov Similarly, structure-activity relationship (SAR) studies on RORγt inverse agonists led to the identification of more potent and structurally diverse compounds. nih.gov

Advanced Spectroscopic and Structural Characterization of Phenyl Pyrrolidin 3 Yl Methanone and Analogues

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique offers unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

For complex heterocyclic systems, SCXRD is crucial for confirming the successful synthesis of the target molecule. An illustrative example is the structural analysis of Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone, an analogue of the core structure. In a study, single crystals of this compound were obtained and analyzed by X-ray crystallography to confirm its structure. google.comacs.org The analysis revealed a monoclinic crystal system with specific unit cell dimensions. google.com The fused isoquinoline-pyrrole system was found to be planar, with the phenyl ring forming a dihedral angle of 53.73 (9)° with this plane. google.comacs.org The study also identified a weak intramolecular C—H···O hydrogen bond. google.comacs.org The collection of such data is vital for understanding the molecule's solid-state conformation and intermolecular interactions. acs.org

Table 1: Crystal Data and Structure Refinement for Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone google.comacs.org

ParameterValue
Empirical formulaC₁₉H₁₃NO
Formula weight271.30
Temperature295 K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 28.637(6) Å, b = 4.0400(8) Å, c = 11.824(2) Å, β = 101.02(3)°
Volume1342.7(5) ų
Z (molecules per unit cell)4
R-factor0.072
wR-factor0.139

Note: This data is for the analogue Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone as a representative example of SCXRD analysis for this class of compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Advanced NMR techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for assigning the chemical structure of Phenyl(pyrrolidin-3-yl)methanone and its analogues. For instance, in studies of N-benzoyl pyrrolidine (B122466) derivatives, ¹H and ¹³C NMR spectra are used to establish structural assignments. researchgate.net Two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm these assignments by revealing through-space and through-bond correlations between protons and carbons, respectively. researchgate.net

In more complex systems, such as β-proline oligopeptides containing pyrrolidine units, NMR is used to determine the conformation of the pyrrolidine ring and the Z/E isomerism of peptide bonds. scispace.com The analysis of NOE data allows for the calculation of inter-proton distances, which are then used as restraints in molecular dynamics simulations to generate ensembles of solution-state structures. scispace.com This provides a detailed picture of the preferred conformations and stereochemical relationships within the molecule. scispace.com

Table 2: Representative ¹³C NMR Chemical Shifts for Pyrrolidine-based Structures

CompoundCarbon Atom/GroupChemical Shift (δ, ppm)
Phenyl(pyrrolidin-1-yl)methanethioneC=S197.33
Phenyl-C (ipso)144.01
Phenyl-C (o, m, p)128.75, 128.34, 125.67
Pyrrolidine-CH₂ (α to N)53.82, 53.44
Pyrrolidine-CH₂ (β to N)26.51, 24.70

Note: Data is for an analogue, Phenyl(pyrrolidin-1-yl)methanethione, to illustrate typical chemical shifts. nih.gov The exact shifts for this compound would differ.

The pyrrolidine ring and the amide bond in N-aroyl pyrrolidines are not static; they undergo conformational dynamics, such as ring puckering and restricted rotation around the C-N amide bond. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a key technique for studying these processes.

For N-benzoyl pyrrolidine and its derivatives, variable-temperature ¹H and ¹³C NMR studies have been used to investigate the energy barrier to rotation around the amide C-N bond. researchgate.net This rotation is often slow on the NMR timescale at room temperature, leading to the observation of distinct signals for different conformers (rotamers). researchgate.netosti.gov By analyzing the coalescence of these signals at higher temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net These studies have shown that substituents on the phenyl ring can influence this energy barrier; for example, a 4-methoxy group decreases the barrier, while a 4-chloro group increases it. researchgate.net Such analyses provide crucial insights into the molecule's flexibility and the stability of its different conformational states in solution. researchgate.netosti.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of a compound.

For this compound hydrochloride (C₁₁H₁₄ClNO), the computed exact mass is 211.0763918 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

In addition to exact mass, mass spectrometry provides information on the fragmentation pattern of the molecule upon ionization. This pattern serves as a molecular fingerprint and helps in structural elucidation. For this compound, characteristic fragmentation would likely involve:

Cleavage of the bond between the carbonyl group and the pyrrolidine ring, leading to a benzoyl cation (m/z 105) and a pyrrolidin-3-yl radical fragment.

Alpha-cleavage adjacent to the nitrogen atom within the pyrrolidine ring.

Loss of small neutral molecules like CO.

Analyzing these fragmentation pathways provides corroborating evidence for the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound Hydrochloride

ParameterValueSource
Molecular FormulaC₁₁H₁₄ClNOPubChem nih.gov
Molecular Weight211.69 g/mol PubChem nih.gov
Exact Mass211.0763918 DaComputed by PubChem nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected. The most prominent peaks would be associated with the carbonyl (C=O) and amine (N-H) functional groups. The analysis of the vibrational modes can also provide information about the molecular structure and bonding. bldpharm.com

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)N-H stretch3300 - 3500 (broad)
Aromatic C-HC-H stretch3000 - 3100
Aliphatic C-HC-H stretch2850 - 2960
Ketone (C=O)C=O stretch1680 - 1700
Aromatic C=CC=C stretch1450 - 1600
C-NC-N stretch1020 - 1250

The precise position of the C=O stretching frequency can give clues about conjugation. In this molecule, conjugation with the phenyl ring would typically lower the wavenumber compared to a non-conjugated ketone. These characteristic peaks provide strong evidence for the presence of the key functional groups within the molecule.

Computational Chemistry and Theoretical Investigations of Phenyl Pyrrolidin 3 Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations serve as a cornerstone for predicting the fundamental characteristics of a molecule from first principles. These methods allow for the detailed examination of molecular geometry, electronic properties, and potential reactivity, offering insights that are often complementary to experimental data.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For a molecule like Phenyl(pyrrolidin-3-yl)methanone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation.

In a related study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, DFT was successfully used to analyze its structure, which was then confirmed by X-ray diffraction. tandfonline.com Similarly, for a chalcone (B49325) derivative, (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, calculated geometric parameters were found to be in good agreement with experimental values. epstem.net These studies underscore the reliability of DFT in predicting the structural parameters of complex organic molecules. The optimized geometry of this compound would reveal the precise spatial arrangement of the phenyl and pyrrolidine (B122466) rings relative to the central carbonyl group.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: This table is illustrative and represents typical values that would be obtained from DFT calculations based on standard bond lengths and analyses of similar structures.

ParameterValue
C=O Bond Length~1.23 Å
C-N (pyrrolidine) Bond Length~1.47 Å
C-C (phenyl-carbonyl) Bond Length~1.50 Å
N-C-C (pyrrolidine) Bond Angle~104°
C-C=O Bond Angle~120°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net Computational studies on benzo- and anthraquinodimethane derivatives have utilized HOMO-LUMO analysis to predict reactivity. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness (η), softness (S), and electronegativity (χ). These descriptors provide a quantitative measure of the molecule's reactivity and kinetic stability. researchgate.netresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom of the pyrrolidine, while the LUMO would be centered on the electron-deficient carbonyl group.

Table 2: Global Reactivity Descriptors (Illustrative) Note: This table illustrates the type of data derived from HOMO-LUMO energies, based on methodologies applied to similar compounds.

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy to remove an electron
Electron Affinity (A)-ELUMOEnergy released when gaining an electron
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration
Chemical Softness (S)1 / (2η)Measure of reactivity
Electronegativity (χ)(I + A) / 2Power to attract electrons

Prediction of Molecular Electrostatic Potentials (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

Studies on compounds like (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid and various π-conjugated systems have effectively used MEP analysis to understand reactivity. tandfonline.comrsc.org For this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime site for electrophilic interaction. Conversely, positive potential would be anticipated around the hydrogen atoms of the pyrrolidine's N-H group and the phenyl ring, indicating sites for potential nucleophilic interaction.

Calculation of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of vibrational frequencies (IR) can help in the assignment of experimental spectral bands. Often, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations of the computational method.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. epstem.net In a study of a chalcone derivative, calculated ¹H and ¹³C NMR values showed good correlation with experimental data. epstem.net For this compound, theoretical spectra would be generated and compared with experimental data, if available, to confirm the molecular structure and aid in the interpretation of the experimental results. bldpharm.com

Table 3: Correlation of Spectroscopic Data (Illustrative) Note: This table demonstrates how theoretical spectroscopic data is compared with experimental findings.

Vibrational ModeExperimental IR Frequency (cm⁻¹)Calculated IR Frequency (cm⁻¹)Assignment
ν(C=O)~1680~1720Carbonyl stretch
ν(N-H)~3350~3400N-H stretch
ν(C-H)arom~3050~3100Aromatic C-H stretch

Computational Analysis of Polarizability and Hyperpolarizability

Polarizability (α) and hyperpolarizability (β) are measures of how the electron cloud of a molecule is distorted by an external electric field. These properties are fundamental to understanding a molecule's response to light and are particularly important for materials with non-linear optical (NLO) properties. wikipedia.org The first hyperpolarizability (β) is a key indicator of a molecule's potential for applications such as second-harmonic generation.

DFT calculations can be used to compute these properties. researchgate.net For instance, studies on various organic molecules, including chalcone and piperidin-4-one derivatives, have employed DFT to calculate polarizability and hyperpolarizability to assess their NLO potential. epstem.netresearchgate.net A high hyperpolarizability value, often compared to a standard like urea, suggests a significant NLO response. researchgate.net Computational analysis of this compound would provide these values, offering insight into its potential as an NLO material.

Table 4: Calculated Polarizability and Hyperpolarizability (Illustrative) Note: Values are illustrative, showing the type of data obtained from such calculations.

PropertyCalculated Value (a.u.)
Dipole Moment (µ)~3.5 D
Mean Polarizability (α)~100 x 10⁻²⁴ esu
First Hyperpolarizability (β)Variable (x 10⁻³⁰ esu)

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and, specifically, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. acs.orgmdpi.com

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and accessible shapes of the molecule in solution. If this compound is being investigated as a potential drug candidate, MD simulations are invaluable for studying its binding mode and stability within the active site of a target protein. mdpi.com By simulating the protein-ligand complex, one can analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding, providing crucial information for the rational design of more potent analogues.

Conformational Analysis and Energy Landscapes of this compound and its Analogues

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its physical, chemical, and biological properties. For this compound, the relative orientation of the phenyl ring and the pyrrolidine moiety, as well as the puckering of the five-membered pyrrolidine ring, are of particular interest.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface (PES) of a molecule. A PES scan involves systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy to map out the conformational landscape. This allows for the identification of low-energy, stable conformers and the energy barriers between them.

While specific studies on the conformational analysis of this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, theoretical conformational studies on 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides have revealed the energetic accessibility of both folded and extended conformers. In the case of a 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide, folded conformers were found to be of the lowest energy, although extended forms were only a few kilocalories per mole less stable. This suggests that for this compound, multiple conformations are likely to coexist in equilibrium.

ParameterDescription
Potential Energy Surface (PES) A multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates.
Conformational Analysis The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Dihedral Angle The angle between two intersecting planes, often used to define the rotation around a chemical bond.
Pyrrolidine Puckering The non-planar conformations (envelope or twist) adopted by the five-membered pyrrolidine ring.

Molecular Docking Studies for Ligand-Target Interaction Prediction in Pyrrolidinyl Methanone (B1245722) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. Derivatives of pyrrolidinyl methanone have been investigated for their potential to interact with various biological targets.

While specific docking studies on this compound are not widely available, research on structurally related compounds offers valuable insights into their potential biological activities. For example, derivatives of pyrrolidine carboxamides have been explored as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief. nih.gov In one such study, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide was identified as a potent TRPV1 antagonist. nih.gov Molecular docking and dynamics studies revealed that the high binding affinity was due to multiple interactions within the receptor, leading to significant conformational changes. nih.gov

Furthermore, pyrrolidine-containing compounds have been investigated as ligands for monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). These transporters are key targets for the treatment of neuropsychiatric disorders. Docking studies of various ligands into the crystal structures of these transporters have helped to elucidate the key molecular interactions responsible for binding and selectivity. These studies often highlight the importance of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the binding pocket.

Target ProteinPotential Therapeutic AreaKey Interactions Observed in Analogs
Transient Receptor Potential Vanilloid 1 (TRPV1) Pain reliefMultiple non-covalent interactions leading to conformational changes in the receptor. nih.gov
Dopamine Transporter (DAT) Neuropsychiatric disordersHydrogen bonding, hydrophobic interactions, and electrostatic interactions within the binding site.
Serotonin Transporter (SERT) Neuropsychiatric disordersSimilar to DAT, with specific interactions determining selectivity.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of the regions of close contact between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, colored according to the nature and strength of the intermolecular interactions, as well as two-dimensional "fingerprint plots" that summarize these interactions.

For this compound, a Hirshfeld surface analysis would be expected to reveal several key intermolecular interactions that contribute to the stability of its crystal structure. Based on studies of analogous compounds containing phenyl and pyrrolidine rings, the following interactions are likely to be significant:

H···H contacts: These are typically the most abundant interactions and represent the van der Waals forces between hydrogen atoms on adjacent molecules.

C-H···π interactions: The hydrogen atoms of the pyrrolidine ring or the phenyl ring can interact with the electron-rich π-system of a neighboring phenyl ring.

N-H···O interactions: The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor, forming a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This is often a dominant and directional interaction in related crystal structures.

For example, a study on a series of 4-Y-benzyl pyrrolidine-1-carbodithioates revealed the presence of C–H···π(phenyl) and π(phenyl)···π(phenyl) stacking interactions. rsc.org Another study on a phenyl(hexahydroimidazo[1,2-a]pyridin-6-yl)methanone derivative showed that molecules were linked by pairs of C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov These examples highlight the types of interactions that would be anticipated to govern the crystal packing of this compound.

Type of InteractionDescriptionExpected Contribution
H···H contacts van der Waals interactions between hydrogen atoms.High
C-H···π interactions Interaction between a C-H bond and a π-system.Moderate
N-H···O hydrogen bonds A strong, directional interaction between the pyrrolidine N-H and the carbonyl oxygen.Significant
π···π stacking Stacking of aromatic rings.Moderate

Theoretical Elucidation of Reaction Pathways and Transition States for this compound Synthesis and Reactions

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the most energetically favorable route.

A common method for the synthesis of this compound involves the acylation of a suitably protected 3-substituted pyrrolidine with a benzoylating agent. Theoretical studies can elucidate the mechanism of such a reaction, for example, by modeling the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the benzoylating agent. These calculations can determine the structure of the transition state and its associated activation energy, which is a key determinant of the reaction rate.

While specific theoretical studies on the synthesis of this compound are not readily found, research on analogous reactions provides a framework for understanding the process. For instance, DFT calculations have been used to study the regio- and diastereoselectivities of 1,3-dipolar cycloaddition reactions to form complex pyrrolidine architectures. nih.govacs.orgunife.it These studies revealed that the balance between the asynchronicity and interaction energies of the transition structures controls the observed selectivity. nih.govacs.orgunife.it

Furthermore, computational investigations into the oxidation of proline to a pyrrole (B145914) ring have shed light on the hydride transfer pathway, a key step in some biosynthetic routes. agarwallab.com Such studies, while not directly related to the synthesis of this compound, demonstrate the power of computational methods to unravel complex reaction mechanisms involving pyrrolidine-containing molecules.

Computational ConceptDescriptionApplication to Synthesis
Transition State Theory A theory that explains the rates of chemical reactions by considering the properties of the transition state.Calculation of activation energies to predict reaction rates and feasibility.
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems.Determination of the geometries and energies of reactants, products, and transition states.
Intrinsic Reaction Coordinate (IRC) A calculation that follows the reaction path from a transition state down to the reactants and products.Confirmation that a calculated transition state connects the desired reactants and products.

Structure Activity Relationship Sar and Molecular Design Principles for Pyrrolidinyl Methanone Scaffolds

Impact of Substituents on the Phenyl Ring and Pyrrolidine (B122466) Moiety on Molecular Interactions and Intrinsic Properties

The nature and position of substituents on both the phenyl ring and the pyrrolidine moiety of phenyl(pyrrolidin-3-yl)methanone and its analogs significantly influence their molecular interactions and intrinsic properties. These modifications can alter the compound's electronic distribution, steric profile, and hydrogen bonding capacity, which in turn affects its binding affinity and selectivity for biological targets.

For instance, in the context of monoamine reuptake inhibitors, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) demonstrate that substituents on the phenyl ring can modulate potency and selectivity. nih.gov While the exchange of a phenyl ring for a thiophene (B33073) ring resulted in similar potency for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake inhibition, modifications to the pyrrolidine ring, such as increasing its size to a six-membered piperidine, led to a significant loss of binding potency. nih.gov This highlights the critical role of the five-membered pyrrolidine ring in maintaining optimal interactions with the transporters.

Furthermore, studies on pyrrolidine-2,5-dione scaffolds have shown that anticonvulsant activity is strongly influenced by substituents at the 3-position of the pyrrolidine ring. nih.gov For example, 3-benzhydryl and 3-isopropyl derivatives showed favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test, while 3-methyl and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov This indicates that the size and nature of the substituent at this position can tune the pharmacological profile of the molecule.

The basicity of the pyrrolidine nitrogen is another crucial factor that can be modulated by substituents. nih.gov Charged substituents, in particular, can have a strong effect on the basicity of the pyrrolidine nucleus, which can be a key determinant in its interaction with biological targets. nih.gov In the case of cannabinoid receptor (CB1) antagonists, the substituents on the phenyl ring and the pyrrolidine moiety are critical for achieving high affinity and selectivity. wikipedia.orgmdpi.com

Compound ClassScaffoldKey Substituent EffectsBiological Activity
Pyrovalerone Analogs1-Phenyl-2-pyrrolidin-1-yl-pentan-1-one4-methyl on phenyl ring enhances DAT/NET inhibition. nih.govMonoamine Reuptake Inhibition
Pyrrolidine-2,5-dionesPyrrolidine-2,5-dioneSubstituents at the 3-position (e.g., benzhydryl, isopropyl) modulate anticonvulsant activity. nih.govAnticonvulsant
Pyrrolidine PentaminesPyrrolidine PentamineS-phenyl and S-hydroxymethyl groups are crucial for inhibitory activity. nih.govAminoglycoside Acetyltransferase Inhibition

Comparative Analysis of Pyrrolidin-3-yl Versus Pyrrolidin-1-yl Substituents and Ring Stereochemistry Effects on Molecular Recognition

While direct comparisons of this compound and its 1-yl isomer are not extensively detailed in the provided context, the principles of stereochemistry and substituent placement are well-established. nih.gov The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with chiral biological targets like receptors and enzymes. nih.govnih.gov

For pyrovalerone analogs, which feature a pyrrolidin-1-yl substituent, the stereochemistry at the 2-position of the pentan-1-one chain is crucial. The (S)-enantiomer of pyrovalerone is responsible for the potent inhibition of the dopamine transporter (DAT). nih.gov This demonstrates that a specific spatial arrangement of the pyrrolidinyl and phenyl groups is necessary for optimal binding.

The pyrrolidine ring itself is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation". nih.gov The choice of substituents can influence and lock the ring into a specific conformation, thereby affecting its pharmacological efficacy. nih.gov For example, the presence of fluorine on the pyrrolidine ring can significantly influence its conformational stability. beilstein-journals.org The relative stereochemistry of substituents on the pyrrolidine ring is a key factor in its chemical and biological properties. beilstein-journals.org

Development of Pyrrolidinyl Methanone (B1245722) Analogues as Pharmacophores and Bioisosteres

The pyrrolidinyl methanone scaffold has proven to be a versatile pharmacophore in drug discovery, serving as a foundational structure for the development of various therapeutic agents. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. The pyrrolidinyl methanone framework, with its defined spatial relationship between the phenyl ring, the carbonyl group, and the pyrrolidine nitrogen, can be adapted to interact with a range of biological targets.

The development of analogs often involves the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. For instance, in the pursuit of monoamine reuptake inhibitors, the phenyl ring of a pyrovalerone analog could be replaced with a bioisosteric thiophene ring, which in some cases maintains similar potency. nih.gov

The pyrrolidine ring itself is a key element of the pharmacophore in many active compounds. Its ability to present substituents in a defined three-dimensional space makes it a valuable component in designing molecules that can precisely fit into a receptor's binding pocket. nih.gov The development of novel monoamine reuptake inhibitors has involved combining virtual and focused screening with design techniques to discover new scaffolds, such as the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share pharmacophoric features with pyrrolidinyl methanone structures. nih.gov

Design Strategies for Modulating Binding Affinities and Molecular Selectivity towards Specific Biological Targets

The rational design of pyrrolidinyl methanone analogs to achieve high binding affinity and selectivity for a specific biological target involves a multi-faceted approach. Key strategies include:

Substituent Modification: As discussed previously, the addition or modification of substituents on the phenyl and pyrrolidine rings is a primary strategy. For example, in pyrrolidine pentamine derivatives, modifications at five different positions (R1-R5) have been shown to have varying effects on the inhibitory properties against aminoglycoside 6'-N-acetyltransferase type Ib. nih.gov

Stereochemical Control: The synthesis of stereoisomerically pure compounds is crucial, as different enantiomers and diastereomers can exhibit vastly different affinities and selectivities. nih.gov The (2R,3S)-isomer of a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol, for instance, was identified as a potent and selective norepinephrine reuptake inhibitor. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, which can lead to increased affinity and selectivity by reducing the entropic penalty of binding. This can be achieved through the introduction of cyclic structures or bulky substituents. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can fine-tune the electronic and steric properties of the molecule to optimize interactions with the target. This can also be used to improve metabolic stability and other pharmacokinetic parameters.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational docking and molecular modeling can be used to design ligands that fit precisely into the binding site and form favorable interactions.

For example, in the development of cannabinoid CB1 receptor antagonists, structure-activity relationship studies of 1,4,5,6-tetrahydropyridazines, a class of compounds with some structural similarities to pyrrolidinyl methanones in terms of a nitrogen-containing ring, have led to potent and selective antagonists. wikipedia.orgnih.gov

Computational Approaches to SAR Prediction and Lead Optimization (e.g., Application of Lipinski's Rule of Five in Molecular Design)

Computational methods play a vital role in modern drug discovery, enabling the prediction of structure-activity relationships and the optimization of lead compounds. For pyrrolidinyl methanone scaffolds, these approaches can accelerate the design-synthesis-test cycle.

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral bioavailability. numberanalytics.comdrugbank.comlindushealth.com This rule states that a compound is more likely to be orally absorbed if it adheres to the following criteria:

A molecular weight of less than 500 Daltons. units.it

A logP (a measure of lipophilicity) not greater than 5. units.it

No more than 5 hydrogen bond donors. units.it

No more than 10 hydrogen bond acceptors. units.it

In the design of new this compound analogs, chemists will often calculate these properties to ensure that the designed molecules fall within a favorable physicochemical space for drug development. nih.gov

Beyond Lipinski's rule, more sophisticated computational techniques are employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel analogs before they are synthesized.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is used to understand the binding mode of existing ligands and to design new ones with improved interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding and the role of conformational changes. nih.gov

For instance, molecular docking studies have been used to correlate the binding energies of pyrrolidine pentamine derivatives with their inhibitory activity, demonstrating a significant correlation between the calculated free energy of binding (ΔG) and the experimentally observed potentiation of antibiotic activity. nih.gov

Phenyl Pyrrolidin 3 Yl Methanone in Advanced Organic Synthesis Applications

Utilization as a Key Building Block for the Synthesis of Complex Heterocyclic Systems

The strategic positioning of functional groups in phenyl(pyrrolidin-3-yl)methanone provides multiple reaction sites for the construction of fused, spirocyclic, and other complex heterocyclic frameworks. The secondary amine can be readily N-functionalized, while the ketone carbonyl group is amenable to a variety of transformations, including condensations, cycloadditions, and organometallic additions.

A notable application of pyrrolidine (B122466) scaffolds is in the synthesis of spirooxindoles, a privileged structural motif in medicinal chemistry. Research has led to the discovery of potent inhibitors of the Murine Double Minute 2 (MDM2) protein, which are currently in clinical development for cancer treatment. nih.gov The core of these inhibitors is a spiro[pyrrolidine-3,3'-oxindole] system, and while the specific examples cited start from different precursors, the underlying synthetic logic of using a 3-substituted pyrrolidine to create a spirocyclic junction is a key takeaway. The synthesis of these complex structures often involves multi-step sequences, highlighting the importance of robust building blocks like this compound.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic systems from simple starting materials in a single synthetic operation. Pyrrolidine derivatives are frequently employed in MCRs to generate molecular diversity. tandfonline.com For instance, the [3+2] cycloaddition reaction of azomethine ylides, which can be generated in situ from pyrrolidine derivatives, with various dipolarophiles is a powerful method for constructing polysubstituted pyrrolidines. tandfonline.com While direct examples starting with this compound are not explicitly detailed in the reviewed literature, the principles of these reactions are directly applicable. The ketone functionality of this compound could also participate in MCRs, such as the Biginelli or Hantzsch reactions, after appropriate modification, to yield complex dihydropyrimidine (B8664642) or dihydropyridine (B1217469) derivatives fused to the pyrrolidine ring.

Recent advances have also demonstrated the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons through multicomponent 1,3-dipolar cycloaddition reactions, showcasing the utility of the pyrrolidine-3-one core in generating intricate, three-dimensional structures. nih.gov

Synthesis of Pyrrolidinyl Methanone-Containing Scaffolds for Combinatorial Chemistry and Chemical Library Development

The structural attributes of this compound make it an attractive scaffold for combinatorial chemistry and the development of chemical libraries aimed at identifying new bioactive molecules. The secondary amine and the ketone carbonyl group represent two orthogonal points of diversification, allowing for the rapid generation of a large number of analogues.

The secondary amine can be readily acylated, alkylated, or engaged in reductive amination with a diverse set of building blocks, introducing a wide range of substituents at the N-1 position of the pyrrolidine ring. Simultaneously, the ketone at the C-3 position can be transformed into a variety of other functional groups or used as a handle for further derivatization. For example, it can be converted to an oxime, hydrazone, or subjected to Wittig-type reactions to introduce further diversity.

While specific, large-scale combinatorial libraries based solely on the this compound scaffold are not extensively documented in the available literature, the principles of combinatorial synthesis are highly applicable. The "mix-and-match" strategy, where different building blocks are combined at the various diversification points, can be effectively employed.

Table 1: Potential Points of Diversification on the this compound Scaffold for Combinatorial Library Synthesis

Diversification PointPotential ReactionsExamples of Building Blocks
N-1 Position (Amine) Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea formationCarboxylic acids, Sulfonyl chlorides, Aldehydes/Ketones, Isocyanates/Isothiocyanates
C-3 Position (Ketone) Grignard/Organolithium addition, Wittig reaction, Knoevenagel condensation, Reductive amination (of the ketone)Alkyl/Aryl Grignards, Phosphonium ylides, Active methylene (B1212753) compounds, Primary/Secondary amines
Phenyl Ring Electrophilic Aromatic Substitution (if activated)Halogens, Nitro groups

This approach allows for the systematic exploration of the chemical space around the core scaffold, which is a cornerstone of modern drug discovery and chemical biology.

Diversified Synthetic Strategies Employing this compound as a Core Structure

Beyond its use as a simple building block, this compound can serve as a central scaffold from which a variety of synthetic transformations can be initiated to create novel and diverse chemical entities. The inherent reactivity of the molecule allows for a range of strategic manipulations.

One key strategy involves the catalytic functionalization of the pyrrolidine ring. For instance, palladium-catalyzed cascade reactions have been developed for the synthesis of vinylated pyrrolidine derivatives from protected α-amino esters and alkyl amines. mdpi.com Such methodologies could be adapted to functionalize the C-H bonds of the this compound core, leading to novel substitution patterns.

Multicomponent reactions, as mentioned earlier, represent a powerful strategy for diversification. A robust organocatalytic three-component reaction involving pyrazolones, arylaldehydes, and aryl methyl ketones has been reported, showcasing the power of pyrrolidine-based catalysts in complex bond formations. nih.gov While this compound itself is not the catalyst in this instance, the reaction highlights the type of complex transformations that can be achieved with related structures. The ketone and amine functionalities of this compound could be leveraged in similar MCRs to build intricate molecular frameworks.

Furthermore, the synthesis of N-aryl trisubstituted pyrroles has been achieved through catalytic multicomponent reactions, demonstrating the versatility of pyrrolidine precursors in constructing other heterocyclic rings. acs.org The development of enantioselective anti-Mannich-type reactions catalyzed by 3-pyrrolidinecarboxylic acid derivatives underscores the importance of the 3-substituted pyrrolidine motif in stereocontrolled synthesis. acs.org These strategies provide a roadmap for the potential transformations of this compound into a diverse range of chiral, biologically relevant molecules.

Q & A

What are the standard synthetic routes for Phenyl(pyrrolidin-3-yl)methanone, and how can reaction conditions be optimized for higher yields?

Basic:
The compound is typically synthesized via nucleophilic acyl substitution, where a benzoyl chloride derivative reacts with pyrrolidine under basic conditions (e.g., using triethylamine or NaH as a base) . Key steps include controlling stoichiometry and inert atmospheres to prevent side reactions.
Advanced:
Optimization involves systematic variation of solvents (e.g., dichloromethane vs. THF), catalysts (e.g., DMAP for accelerated acylation), and temperature gradients. For example, low temperatures (−10°C to 0°C) minimize racemization in chiral pyrrolidine derivatives . Microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .

How is the structural integrity of this compound validated in synthetic workflows?

Basic:
Routine characterization employs 1H^1H-NMR and 13C^{13}C-NMR to confirm the methanone carbonyl signal (~195–205 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm) . Mass spectrometry (ESI-MS or HRMS) verifies molecular ion peaks.
Advanced:
X-ray crystallography resolves stereochemical ambiguities, particularly for chiral pyrrolidine derivatives . Computational methods (DFT or molecular docking) predict electronic properties and steric effects, aiding in rational design of analogs .

What reaction pathways are accessible to this compound, and how do functional groups influence reactivity?

Basic:
The carbonyl group undergoes nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH4_4/LiAlH4_4), while the pyrrolidine nitrogen participates in alkylation or acylation reactions .
Advanced:
The electron-withdrawing methanone group activates the phenyl ring for electrophilic substitution (e.g., nitration or halogenation), with regioselectivity guided by computational MEP (Molecular Electrostatic Potential) maps . Transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable biaryl functionalization, requiring careful ligand selection (e.g., Pd(PPh3_3)4_4) to prevent pyrrolidine coordination .

How can researchers reconcile contradictory data in biological activity studies of this compound?

Basic:
Variability in cytotoxicity or receptor binding assays may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) . Replicating experiments with standardized protocols is critical.
Advanced:
Mechanistic studies using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantify binding affinities (Kd_d) and thermodynamics, resolving discrepancies between in vitro and cellular data . Meta-analyses of SAR (Structure-Activity Relationship) datasets identify substituents (e.g., fluorophenyl groups) that enhance target specificity .

What computational strategies are effective in predicting the pharmacological profile of this compound derivatives?

Advanced:
Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over time, identifying stable binding poses in enzymes like kinases or GPCRs . QSAR (Quantitative Structure-Activity Relationship) models trained on PubChem BioAssay data (e.g., AID 1259351) predict ADMET properties, prioritizing derivatives with favorable logP (<3) and polar surface area (<90 Ų) .

What analytical techniques are recommended for resolving synthetic byproducts or degradation products?

Advanced:
LC-MS/MS with CID (Collision-Induced Dissociation) fragments unknown impurities, while 19F^{19}F-NMR (if fluorinated analogs exist) tracks fluorine-containing byproducts . Preparative HPLC with chiral columns separates diastereomers, essential for enantiopure pharmaceutical intermediates .

How does the pyrrolidine ring conformation affect the compound’s biological activity?

Advanced:
Ring puckering (e.g., envelope vs. twist conformations) modulates steric interactions with target proteins. NOE (Nuclear Overhauser Effect) NMR experiments map spatial proximity between pyrrolidine protons and aromatic groups, correlating with activity in kinase inhibition assays .

What strategies mitigate racemization during synthesis of chiral pyrrolidine derivatives?

Advanced:
Use of enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine-3-carboxylic acid) and low-temperature acylation (−20°C) minimizes epimerization . Chiral HPLC analysis with amylose-based columns (e.g., Chiralpak IA) monitors enantiomeric excess (>98% required for preclinical candidates) .

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